molecular formula C15H13N B011359 4-Benzylphenylacetonitrile CAS No. 101096-72-4

4-Benzylphenylacetonitrile

Cat. No. B011359
Key on ui cas rn: 101096-72-4
M. Wt: 207.27 g/mol
InChI Key: RNZDBGKQDKFAPR-UHFFFAOYSA-N
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Patent
US06353128B1

Procedure details

The crude bromomethylbenzene intermediate (19.6 g, 75 mmole) was treated with NaCN as in Example 2 and, after chromatography over silica gel (10 to 100% EtOAc in hexane), 5.2 g (33%) of 4-benzyl-l-cyanomethylbenzene and 1.43 g (9.2%) of 3-benzyl-1-cyanomethylbenzene were obtained, both as oils.
Quantity
19.6 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[CH2:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.[C-:9]#[N:10].[Na+]>>[CH2:2]([C:6]1[CH:7]=[CH:8][C:3]([CH2:2][C:9]#[N:10])=[CH:4][CH:5]=1)[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.[CH2:2]([C:5]1[CH:4]=[C:3]([CH2:2][C:9]#[N:10])[CH:8]=[CH:7][CH:6]=1)[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1 |f:1.2|

Inputs

Step One
Name
Quantity
19.6 g
Type
reactant
Smiles
BrCC1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[C-]#N.[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)C1=CC=C(C=C1)CC#N
Measurements
Type Value Analysis
AMOUNT: MASS 5.2 g
YIELD: PERCENTYIELD 33%
Name
Type
product
Smiles
C(C1=CC=CC=C1)C=1C=C(C=CC1)CC#N
Measurements
Type Value Analysis
AMOUNT: MASS 1.43 g
YIELD: PERCENTYIELD 9.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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